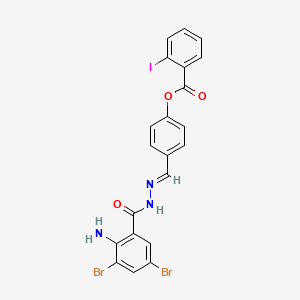![molecular formula C19H14N4O6 B11970776 2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11970776.png)
2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitro group, a hydrazono group, and a furan ring, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydrazono groups play a crucial role in these interactions, potentially leading to the inhibition or activation of specific pathways. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: Shares the nitro group and is used in similar chemical reactions.
Hydrazones: Compounds with hydrazono groups that undergo similar substitution reactions.
Furan Derivatives: Compounds containing furan rings that exhibit similar chemical behavior.
Uniqueness
2-(4-((4-NITRO-PH)-HYDRAZONO)-5-OXO-4H-FURAN-2-YLMETHYL)-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.
Propiedades
Fórmula molecular |
C19H14N4O6 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
2-[[(4Z)-4-[(4-nitrophenyl)hydrazinylidene]-5-oxooxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N4O6/c24-17-14-3-1-2-4-15(14)18(25)22(17)10-13-9-16(19(26)29-13)21-20-11-5-7-12(8-6-11)23(27)28/h1-8,13,20H,9-10H2/b21-16- |
Clave InChI |
HMWBKPPQSCRVPQ-PGMHBOJBSA-N |
SMILES isomérico |
C\1C(OC(=O)/C1=N\NC2=CC=C(C=C2)[N+](=O)[O-])CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1C(OC(=O)C1=NNC2=CC=C(C=C2)[N+](=O)[O-])CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


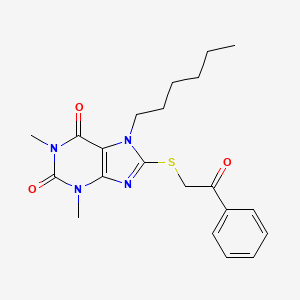
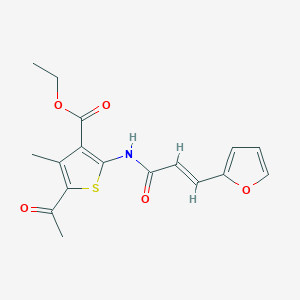
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B11970718.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11970723.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970725.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11970728.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970735.png)
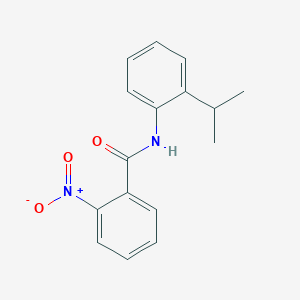
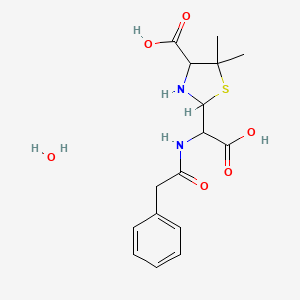
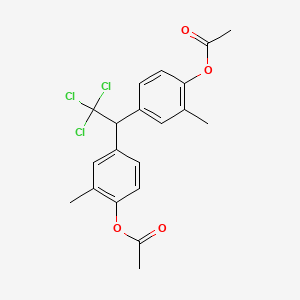
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
![4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970757.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970764.png)
